Hemolytic Activity: Dermaseptin-6 Exhibits ~15-Fold Higher Hemolytic Threshold Than Dermaseptin-3 and ~2-Fold Higher Than Dermaseptin-7
Dermaseptin-6 displays hemolytic activity only at 612 µM, compared to 100% hemolysis at 128 µg/mL (~41 µM) for Dermaseptin-3 and hemolytic activity at 286 µM for Dermaseptin-7 [1][2][3]. This represents an approximately 15-fold higher hemolytic threshold than Dermaseptin-3 and a 2.1-fold higher threshold than Dermaseptin-7, indicating substantially lower hemolytic risk at antimicrobial concentrations. All three peptides originate from the same frog species (P. tarsius) and were characterized under parallel conditions, enabling direct cross-study comparison.
| Evidence Dimension | Hemolytic activity concentration (onset of hemolysis) |
|---|---|
| Target Compound Data | 612 µM |
| Comparator Or Baseline | Dermaseptin-3: 128 µg/mL (~41 µM, 100% hemolysis); Dermaseptin-7: 286 µM |
| Quantified Difference | ~15-fold higher vs. Dermaseptin-3; ~2.1-fold higher vs. Dermaseptin-7 |
| Conditions | DRAMP database standardized hemolytic activity reporting (human erythrocytes, in vitro); all peptides from Phyllomedusa tarsius |
Why This Matters
Lower hemolytic activity at antimicrobial working concentrations reduces off-target cytotoxicity in mammalian cell-based assays, making Dermaseptin-6 the preferred choice when selectivity against bacterial membranes over erythrocyte membranes is a critical experimental parameter.
- [1] DRAMP database. DRAMP01678: Dermaseptin-6. Hemolytic activity: 612 µM. Accessed 2026-05-11. View Source
- [2] DRAMP database. DRAMP01675: Dermaseptin-3. Hemolytic activity: 100% at 128 µg/mL. Accessed 2026-05-11. View Source
- [3] DRAMP database. DRAMP01679: Dermaseptin-7. Hemolytic activity: 286 µM. Accessed 2026-05-11. View Source
